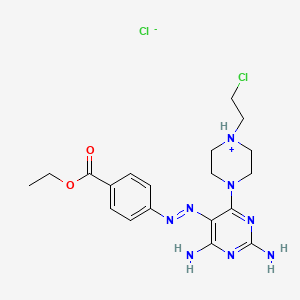
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone is an organic compound with the molecular formula C10H8O3. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its unique structure, which includes a furan ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone can be synthesized through the reaction of 2-furancarboxaldehyde with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction can be represented as follows:
2-Furancarboxaldehyde+Hydrazine→2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated furans
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde: A precursor to 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone.
5-Methyl-2-furancarboxaldehyde: A similar compound with a methyl group on the furan ring.
5-Hydroxymethyl-2-furancarboxaldehyde: Another derivative of furfural with a hydroxymethyl group.
Uniqueness
This compound is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5428-37-5 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+ |
InChI-Schlüssel |
BLMWHISHMGJKFX-MKICQXMISA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/N=C/C2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


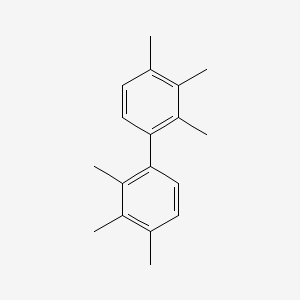
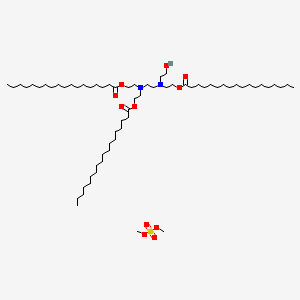
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
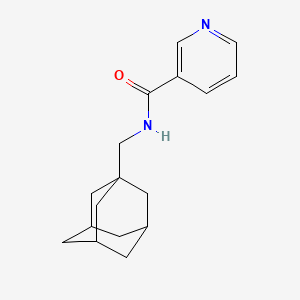
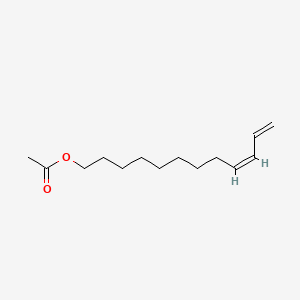
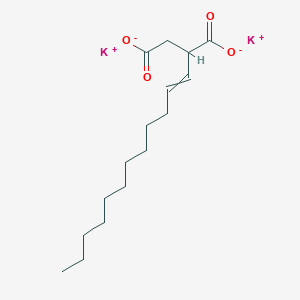


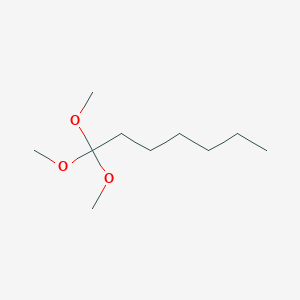
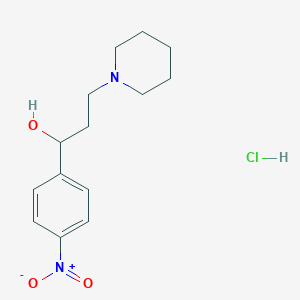
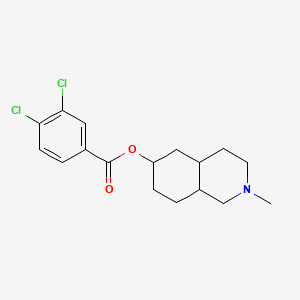
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
